5-(2-Methoxyphenyl)isoxazole
Overview
Description
5-(2-Methoxyphenyl)isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen atom and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methoxyphenyl)isoxazole can be achieved through various methods. One common approach involves the [2+3] cycloaddition reaction of nitrile oxides with alkenes or alkynes. For instance, the reaction of 2-methoxybenzohydroxamic acid with acetic anhydride and sodium acetate can generate the corresponding nitrile oxide, which then undergoes cycloaddition with an appropriate alkyne to form the isoxazole ring .
Another method involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents. This reaction typically requires acidic or basic conditions to facilitate the formation of the isoxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, microwave-assisted synthesis, and catalyst-free methods to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
5-(2-Methoxyphenyl)isoxazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogenation (H₂/Pd-C), sodium borohydride.
Substitution: Halogenating agents, nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Oxazole derivatives.
Reduction: Reduced isoxazole derivatives.
Substitution: Substituted isoxazole derivatives with various functional groups.
Scientific Research Applications
5-(2-Methoxyphenyl)isoxazole has a wide range of applications in scientific research:
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(2-Methoxyphenyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
5-(4-Methoxyphenyl)isoxazole: Similar structure but with a methoxy group at the 4-position instead of the 2-position.
2-Methoxy-5-chlorobenzo[d]oxazole: Contains an oxazole ring with a methoxy group and a chlorine atom.
2-Ethoxybenzo[d]oxazole: Contains an oxazole ring with an ethoxy group.
Uniqueness
5-(2-Methoxyphenyl)isoxazole is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The position of the methoxy group can affect the compound’s interaction with molecular targets and its overall pharmacological profile .
Properties
IUPAC Name |
5-(2-methoxyphenyl)-1,2-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-12-9-5-3-2-4-8(9)10-6-7-11-13-10/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPFYBGCJJBZEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=NO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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